N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-(4-Methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused bicyclic core ([1,2,3]triazolo[1,5-a]quinazoline) with a 5-oxo-4,5-dihydro moiety. Key structural features include:
- p-Tolyl substituent: A methyl group at the para position of the phenyl ring, contributing to lipophilicity.
This compound belongs to a class of heterocyclic molecules explored for their biological activities, particularly in oncology, due to structural similarities with kinase inhibitors and DNA-intercalating agents .
Properties
CAS No. |
1031623-55-8 |
|---|---|
Molecular Formula |
C25H21N5O3 |
Molecular Weight |
439.475 |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-3-7-17(8-4-15)22-23-27-25(32)20-12-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-5-10-19(33-2)11-6-16/h3-13,29H,14H2,1-2H3,(H,26,31) |
SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
| Step | Description | Conditions |
|---|---|---|
| Cyclization | Formation of triazoloquinazoline core | Controlled temperature |
| Nucleophilic Substitution | Introduction of methoxy and tolyl groups | Inert atmosphere |
| Purification | Isolation of the final product | Chromatographic techniques |
Chemical Reactions Involving the Compound
N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro- triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions typical for triazole and quinazoline derivatives. These include:
-
Oxidation Reactions : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction Reactions : Reduction can alter the oxidation state of the compound, potentially leading to different biological activities. Sodium borohydride is often used for such transformations.
-
Substitution Reactions : Nucleophilic substitutions can replace specific atoms or groups within the molecule, enhancing its reactivity and potential applications.
Table 2: Types of Reactions and Common Reagents
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces functional groups | Potassium permanganate |
| Reduction | Alters oxidation state | Sodium borohydride |
| Nucleophilic Substitution | Replaces specific atoms/groups | Amines, thiols |
Table 3: Biological Activities and Mechanisms
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Disruption of microbial cell wall synthesis | |
| Anticancer | Inhibition of cell proliferation pathways |
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its anticancer activity. Research has highlighted the structural similarities between triazoloquinazoline derivatives and known anticancer agents. For instance, compounds with a similar scaffold have been shown to inhibit Polo-like kinase 1 (Plk1), which is critical in cell division and is often overexpressed in cancer cells. Inhibitors targeting Plk1 have been developed as potential treatments for various cancers, including breast and lung cancer .
Case Study: Plk1 Inhibition
- Objective : Investigate the inhibition of Plk1 by triazoloquinazoline derivatives.
- Method : Molecular docking studies and biological assays were performed to evaluate the binding affinity and inhibitory effects.
- Results : The compound demonstrated significant inhibitory activity against Plk1, suggesting its potential as a lead compound for further development in cancer therapy.
Anti-inflammatory Properties
Compounds containing the triazoloquinazoline structure have also shown anti-inflammatory properties. The structural features of N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide may contribute to its ability to modulate inflammatory pathways.
Research Findings
- Mechanism : The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro.
- Implications : This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Neuroprotective Effects
Recent studies have indicated that derivatives of quinazoline compounds exhibit neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative stress plays a significant role.
Case Study: Neuroprotection
- Objective : Assess neuroprotective effects in cellular models of oxidative stress.
- Method : The compound was tested against neurotoxic agents in neuronal cell lines.
- Results : Significant protection against cell death was observed, indicating that this compound could be a candidate for further investigation in neurodegenerative disorders.
Synthesis and Characterization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Microwave-assisted synthesis has emerged as an effective method for producing quinazoline derivatives efficiently.
Synthesis Overview
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Microwave irradiation | 85 |
| 2 | Purification | Column chromatography | 90 |
| 3 | Characterization | NMR and Mass Spectrometry | - |
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analog: N-Benzyl-3-(4-Methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (Compound E543-0685)
Key Differences :
- Substituents : The benzyl group in E543-0685 lacks the methoxy modification present in the target compound’s 4-methoxybenzyl group. Additionally, E543-0685 features a 4-methoxyphenyl group at position 3, whereas the target compound has a p-tolyl (methyl-substituted phenyl) group.
- Physicochemical Properties :
Implications :
- The 4-methoxybenzyl group in the target compound may marginally increase logP compared to E543-0685 due to the additional methoxy group’s polarity.
Bioactivity Comparison: [1,2,3]Triazolo[1,5-a]quinazolines in Anticancer Screening
Evidence from Bioorganic Chemistry (2019) highlights that aryl-fused [1,2,3]triazolo[1,5-a]quinazolines (e.g., compounds 6a–c) generally exhibit lower anticancer activity compared to thieno-fused analogs (e.g., thieno[2,3-e]triazolo[1,5-a]pyrimidines) . Key findings include:
- Compound 6a: A triazoloquinazoline derivative with a malononitrile side chain showed modest activity against the Renal Cancer UO-31 cell line (Growth Percentage = 81.85%, Mean Growth = 100.20%).
- Thieno-Fused Analogs: Demonstrated superior potency, attributed to enhanced electron-deficient aromatic systems improving DNA intercalation or kinase inhibition.
Structural-Activity Relationship (SAR) Insights :
- Aryl vs. Heteroaryl Fusion: Thieno-fused systems exhibit stronger π-π stacking and electronic effects, critical for target engagement.
- Substituent Effects : Polar groups (e.g., methoxy) may improve solubility but reduce membrane permeability, whereas lipophilic groups (e.g., p-tolyl) could enhance cellular uptake at the expense of specificity.
Biological Activity
N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections detail its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring fused with a quinazoline moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds within the triazoloquinazoline class exhibit significant antimicrobial properties. In particular, this compound has demonstrated effectiveness against various bacterial strains. A study highlighted its antibacterial activity against both Gram-positive and Gram-negative bacteria, which was comparable to standard antibiotics such as chloramphenicol .
Antiviral Activity
The antiviral potential of this compound has been explored in relation to viral infections such as hepatitis B. It has been shown to inhibit viral replication effectively, suggesting its potential as a therapeutic agent in antiviral drug development .
Anticancer Activity
This compound exhibits promising anticancer properties. Research has indicated that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G2/M phase.
- Apoptotic Pathways : It activates caspases and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Notably:
- Sigma Receptor Modulation : Similar compounds have been identified as sigma receptor modulators which implicate their role in neuroprotection and cancer therapy .
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and viral replication.
Case Studies
Several case studies have documented the efficacy of this compound:
- Antimicrobial Efficacy : A study tested the compound against a panel of bacterial strains and reported a minimum inhibitory concentration (MIC) comparable to standard treatments.
- Anticancer Studies : In vitro studies on human cancer cell lines demonstrated significant cytotoxic effects with IC50 values indicating potent activity at low concentrations.
Data Summary
Q & A
Q. What are the key synthetic strategies for N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization of nitroarenes or nitroalkenes using palladium catalysts and formic acid derivatives as CO surrogates . Critical steps include:
- Cyclization : Optimization of solvent (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., Pd(OAc)₂ at 5–10 mol%).
- Functionalization : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or reductive amination.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from DMSO/ethanol mixtures .
Q. How is the compound structurally characterized post-synthesis?
Standard characterization includes:
- Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) and triazole ring integration .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected ~498.5 g/mol).
- X-ray Crystallography : For resolving ambiguities in fused heterocyclic systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in triazole ring formation?
Low yields often stem from competing side reactions (e.g., incomplete cyclization or byproduct formation). Strategies include:
- Catalyst Screening : Testing Pd(0) vs. Pd(II) catalysts with ligands like PPh₃ or Xantphos .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to non-polar alternatives .
- Additives : Use of molecular sieves to trap water and improve CO surrogate reactivity . Yield improvements (from 35% to 65%) have been documented via iterative condition screening .
Q. How to resolve contradictions in reported biological activity data for triazoloquinazoline derivatives?
Discrepancies in antimicrobial or anticancer assays may arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., HeLa vs. MCF-7) .
- Structural Analogues : Subtle changes (e.g., methoxy vs. chloro substituents) alter lipophilicity and target binding . Methodological solutions:
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing .
- Computational Modeling : Molecular docking to predict binding affinity variations across analogues .
Q. What mechanistic insights explain the regioselectivity of triazole-quinazoline fusion?
Regioselectivity is governed by:
- Electronic Effects : Electron-donating groups (e.g., methoxy) direct cyclization to the para position .
- Steric Constraints : Bulky substituents (e.g., p-tolyl) favor fusion at less hindered sites . Isotopic labeling studies (¹⁵N/¹³C) and DFT calculations validate proposed pathways .
Methodological Considerations
Q. How to design a SAR study for this compound?
Key steps include:
- Derivative Synthesis : Modify substituents (e.g., methoxy to ethoxy, p-tolyl to phenyl) .
- Bioactivity Profiling : Test against enzyme targets (e.g., DHFR for antimicrobial activity) or cell viability assays .
- Data Analysis : Use multivariate regression to correlate logP, steric parameters, and IC₅₀ values .
Q. What analytical techniques are critical for detecting degradation products?
- HPLC-MS : Monitors stability under accelerated conditions (40°C/75% RH) .
- TGA/DSC : Identifies thermal degradation thresholds (>200°C for triazoloquinazolines) .
- NMR Kinetic Studies : Track hydrolysis of the carboxamide group in acidic/basic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
